molecular formula C14H20O B1224416 2,2,5,7,8-Pentamethylchroman CAS No. 55646-01-0

2,2,5,7,8-Pentamethylchroman

Cat. No. B1224416
CAS RN: 55646-01-0
M. Wt: 204.31 g/mol
InChI Key: XFZYPCNLVHSQTG-UHFFFAOYSA-N
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Description

2,2,5,7,8-Pentamethylchroman is a chemical compound with the molecular formula C14H20O . It is also known by other names such as 2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran .


Molecular Structure Analysis

The molecular structure of 2,2,5,7,8-Pentamethylchroman consists of 14 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The average mass is 204.308 Da and the monoisotopic mass is 204.151413 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2,2,5,7,8-Pentamethylchroman were not found in the search results, it has been reported that 2,2,5,7,8-Pentamethyl-6-chromanol, a related compound, undergoes oxidation in the presence of various alcohols .


Physical And Chemical Properties Analysis

2,2,5,7,8-Pentamethylchroman has a density of 1.0±0.1 g/cm³, a boiling point of 291.5±40.0 °C at 760 mmHg, and a flash point of 125.1±23.0 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Medicine: Antiandrogen Activity in Prostate Carcinoma Cells

2,2,5,7,8-Pentamethylchroman has been identified as an antioxidant moiety of vitamin E and is reported to exhibit antiandrogen activity in prostate carcinoma cells . This compound’s ability to modulate androgen receptor signaling makes it a potential therapeutic agent for treating prostate cancer.

Biochemistry: Quantitative Analysis of α-Tocopherol

In biochemistry, this compound is used as a reagent for the quantitative analysis of α-tocopherol, a form of vitamin E, by plasma-based gas chromatography/tandem mass spectrometry (GC/MS/MS) . This application is crucial for understanding the role of vitamin E in various biological processes.

Pharmacology: Antioxidant Properties

The antioxidant properties of 2,2,5,7,8-Pentamethylchroman are significant in pharmacology. It serves as a model compound for vitamin E, undergoing oxidation with various alcohols to afford derivatives with potential pharmacological activities .

Environmental Science: Nanoparticle Coating

This compound is used to coat metal nanoparticles, enhancing their antioxidant activity. Such nanoparticles have applications in environmental science, where they can be used to neutralize free radicals and other reactive species .

Materials Science: Peptide Synthesis

In materials science, derivatives of 2,2,5,7,8-Pentamethylchroman, such as its sulfonyl chloride form, are utilized in peptide synthesis. This application is vital for developing new materials with specific biological functions .

Analytical Chemistry: Chromatography and Mass Spectrometry

2,2,5,7,8-Pentamethylchroman is employed in analytical chemistry as a standard or reagent in chromatography and mass spectrometry. Its stable structure and properties facilitate accurate measurement and analysis of complex biological samples .

Organic Chemistry: Synthesis of Peptoids

The compound’s derivatives are used in the synthesis of peptoids, which are peptidomimetic molecules with increased stability towards proteolytic degradation. This application is particularly relevant in the development of new therapeutics .

Industrial Processes: Catalysts and Co-catalysts

In industrial processes, the antioxidant activity of 2,2,5,7,8-Pentamethylchroman-coated nanoparticles is leveraged as catalysts and co-catalysts. These nanoparticles can improve the efficiency and sustainability of various industrial reactions .

Mechanism of Action

Target of Action

2,2,5,7,8-Pentamethylchroman (PMC) is a potent phenolic free radical scavenger . It is related to α-tocopherol (vitamin E), where a long lipophilic phytyl side chain is replaced by a methyl (Me) substituent . It has been reported to have antiandrogen activity in prostate carcinoma cells .

Mode of Action

PMC interacts with its targets primarily through its antioxidant properties. As a free radical scavenger, it neutralizes harmful free radicals in the body, thereby preventing oxidative damage to cells and tissues . Its antiandrogen activity in prostate carcinoma cells suggests that it may interact with androgen receptors, potentially inhibiting their signaling .

Biochemical Pathways

Its antiandrogen activity suggests it may also influence pathways related to androgen signaling .

Pharmacokinetics

Information on the pharmacokinetics of PMC is limited. Vitamin E is well-absorbed in the gut, widely distributed throughout the body, metabolized in the liver, and excreted in bile .

Result of Action

PMC’s antioxidant action can help protect cells and tissues from oxidative damage, potentially reducing the risk of diseases associated with oxidative stress, such as cardiovascular disease and cancer . Its antiandrogen activity could potentially inhibit the growth of prostate carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PMC. For example, the presence of various alcohols, ranging from methanol to cholesterol, can lead to the formation of 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols

properties

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-9-8-10(2)12-6-7-14(4,5)15-13(12)11(9)3/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZYPCNLVHSQTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(OC2=C1C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365175
Record name 2,2,5,7,8-Pentamethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,7,8-Pentamethylchroman

CAS RN

55646-01-0
Record name 2,2,5,7,8-Pentamethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,2,5,7,8-Pentamethylchroman-6-ol exert its antioxidant activity?

A1: 2,2,5,7,8-Pentamethylchroman-6-ol acts as a radical scavenger, primarily through hydrogen atom transfer (HAT) from its phenolic hydroxyl group to reactive oxygen species (ROS) and other free radicals. [] This ability to neutralize radicals makes it an effective antioxidant, protecting lipids and other biomolecules from oxidative damage. [, , , ]

Q2: Can 2,2,5,7,8-Pentamethylchroman-6-ol interact with metal ions, and how does this impact its antioxidant properties?

A3: Studies have shown that 2,2,5,7,8-Pentamethylchroman-6-ol can form complexes with metal ions like magnesium (Mg2+). This complexation stabilizes the phenoxyl radical formed upon 2,2,5,7,8-Pentamethylchroman-6-ol's reaction with radicals. While this interaction enhances the radical's stability, it doesn't appear to affect the rate of hydrogen atom transfer during radical scavenging. [, ]

Q3: Does 2,2,5,7,8-Pentamethylchroman-6-ol interact synergistically with other antioxidants?

A4: Research indicates potential synergy between 2,2,5,7,8-Pentamethylchroman-6-ol and ascorbic acid (vitamin C). In a model system using soybean lipoxygenase, 2-hydroxypropyl-β-cyclodextrins enhanced the antioxidant capacity of ascorbic acid, acting as secondary antioxidants and preserving the system's overall antioxidant capacity. []

Q4: What is the molecular formula and weight of 2,2,5,7,8-Pentamethylchroman-6-ol?

A4: The molecular formula of 2,2,5,7,8-Pentamethylchroman-6-ol is C14H20O2, and its molecular weight is 220.31 g/mol.

Q5: How is the structure of 2,2,5,7,8-Pentamethylchroman-6-ol typically characterized?

A5: Various spectroscopic techniques are employed for structural characterization, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the compound, such as the phenolic hydroxyl group. []
  • Electron Spin Resonance (ESR) Spectroscopy: ESR is particularly useful for studying the radicals formed from 2,2,5,7,8-Pentamethylchroman-6-ol upon reaction with oxidizing agents. [, , ]
  • X-ray Crystallography: This technique provides a three-dimensional representation of the molecule, revealing its precise atomic arrangement. [, , , , ]

Q6: How do structural modifications of 2,2,5,7,8-Pentamethylchroman-6-ol influence its properties?

A6: Structural modifications can significantly impact 2,2,5,7,8-Pentamethylchroman-6-ol's properties, including its antioxidant activity, stability, and reactivity. For instance:

  • Substitutions at the C-5 position: The methyl group at the C-5 position is crucial for its antioxidant activity. [, ] Compounds lacking this methyl group exhibit significantly reduced radical scavenging ability.
  • Esterification of the hydroxyl group: Modifying the hydroxyl group at the C-6 position, such as through esterification, can alter its conformational preferences and reactivity. []
  • Introduction of electron-donating or -withdrawing groups: Introducing different substituents on the aromatic ring can modulate its electron density and, consequently, its antioxidant potential and other physicochemical properties. [, ]

Q7: Are there any specific challenges associated with formulating 2,2,5,7,8-Pentamethylchroman-6-ol?

A7: As a lipophilic compound, 2,2,5,7,8-Pentamethylchroman-6-ol's formulation can be challenging due to its limited solubility in aqueous media. Strategies to overcome this limitation and enhance its bioavailability might involve encapsulation techniques or the use of suitable solvents and excipients.

Q8: Has 2,2,5,7,8-Pentamethylchroman-6-ol been explored for any catalytic applications?

A10: Yes, derivatives of 2,2,5,7,8-Pentamethylchroman-6-ol, particularly its potassium salt (potassium 2,2,5,7,8-pentamethylchroman-6-oxide), have been investigated as bases in palladium-catalyzed amination reactions. This base exhibits a favorable balance between basicity and nucleophilicity, allowing for efficient deprotonation of intermediates while minimizing degradation of base-sensitive functional groups. []

Q9: How has computational chemistry contributed to understanding 2,2,5,7,8-Pentamethylchroman-6-ol?

A9: Computational chemistry has played a significant role in elucidating the structure-activity relationships, reaction mechanisms, and physicochemical properties of 2,2,5,7,8-Pentamethylchroman-6-ol.

  • Density Functional Theory (DFT) calculations: DFT calculations have been instrumental in determining key thermodynamic parameters like bond dissociation enthalpy (BDE) and ionization potentials, providing insights into its antioxidant activity and reactivity. [, , ]
  • Molecular modeling: Modeling studies help visualize its three-dimensional structure, understand its conformational flexibility, and predict its interactions with other molecules. [, ]

Q10: What are the key structural features contributing to its activity?

A12: The phenolic hydroxyl group at the C-6 position is essential for its HAT mechanism of antioxidant action. The methyl group at the C-5 position significantly enhances this activity, likely due to electronic and steric effects that stabilize the resulting phenoxyl radical. [, ] The chroman ring system itself provides a framework for delocalization of the unpaired electron, contributing to the radical's stability.

Q11: What is known about the toxicity of 2,2,5,7,8-Pentamethylchroman-6-ol?

A11: While 2,2,5,7,8-Pentamethylchroman-6-ol is generally considered a safe compound, detailed toxicological studies might be limited compared to its parent molecule, α-tocopherol.

Q12: Are there any concerns regarding its environmental impact and degradation?

A12: Specific information regarding the environmental fate and ecotoxicological effects of 2,2,5,7,8-Pentamethylchroman-6-ol might be scarce in the provided research.

Q13: What analytical techniques are commonly used to quantify 2,2,5,7,8-Pentamethylchroman-6-ol?

A13: Various analytical methods can be employed, including:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) is widely used for separating and quantifying 2,2,5,7,8-Pentamethylchroman-6-ol, often coupled with UV-Vis or mass spectrometry detection. []
  • Spectrophotometry: While less specific than chromatographic methods, spectrophotometry can be used to monitor its concentration based on its characteristic UV-Vis absorbance. []

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